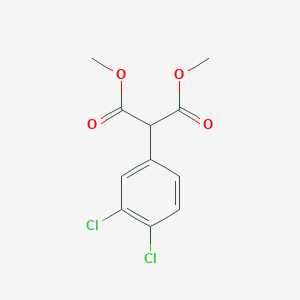

Dimethyl 2-(3,4-Dichlorophenyl)malonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10Cl2O4 |

|---|---|

Molecular Weight |

277.10 g/mol |

IUPAC Name |

dimethyl 2-(3,4-dichlorophenyl)propanedioate |

InChI |

InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3 |

InChI Key |

JDOAHHNRKVPMLW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 2 3,4 Dichlorophenyl Malonate

Established Synthetic Pathways to Dimethyl 2-(3,4-Dichlorophenyl)malonate

The malonic ester synthesis is a classical and highly versatile method for preparing substituted carboxylic acids, and its initial step, the C-alkylation of the malonate ester, is a robust way to form C-C bonds. masterorganicchemistry.comwikipedia.org This pathway involves the reaction of a dimethyl malonate-derived nucleophile with a 3,4-dichlorophenyl-containing electrophile. The general mechanism proceeds via deprotonation of the acidic α-carbon of dimethyl malonate to form a stabilized enolate, which then acts as a nucleophile in a substitution reaction.

The efficiency of the C-alkylation of dimethyl malonate is highly dependent on the careful optimization of reaction parameters. A primary consideration is the stoichiometry of the reactants. Since the product of the initial alkylation still possesses one acidic α-hydrogen, a second alkylation can occur. libretexts.org The formation of this dialkylated byproduct is a common issue that can lower the yield of the desired mono-substituted product. wikipedia.org

To favor mono-alkylation, a molar excess of the malonic ester relative to the alkylating agent and base can be employed. Conversely, to synthesize a dialkylated product, the mono-alkylated ester can be isolated and subjected to a second deprotonation and alkylation step. wikipedia.org

The choice of alkylating agent is also critical. For the synthesis of this compound, the electrophile would typically be a 3,4-dichlorobenzyl halide (e.g., bromide or chloride). The reaction proceeds via an SN2 mechanism, meaning the reaction rate is sensitive to the steric hindrance of the electrophile and the nature of the leaving group (I > Br > Cl). libretexts.org

Reaction times can be considerable, but process optimization can lead to significant improvements. For instance, in related industrial processes, the strategic addition of a phase-transfer catalyst after the reaction has reached 50-80% conversion has been shown to accelerate the reaction to completion, thereby increasing space-time yields. google.comgoogle.com

| Parameter | Objective: Mono-alkylation | Objective: Di-alkylation | General Impact on Efficiency |

|---|---|---|---|

| Stoichiometry (Malonate:Alkyl Halide) | > 1:1 (Malonate in excess) | Sequential reaction; 1:2 overall | Controls product distribution and minimizes side reactions. wikipedia.org |

| Alkyl Halide Reactivity (Leaving Group) | R-I > R-Br > R-Cl | Affects SN2 reaction rate; stronger nucleofuge leads to faster reaction. libretexts.org | |

| Phase-Transfer Catalyst (e.g., Quaternary Ammonium (B1175870) Salt) | Can be added late in the reaction | Increases reaction rate by facilitating transport of the enolate between phases. google.comgoogle.com | |

| Temperature | Variable; often requires heating | Higher temperatures increase reaction rate but can also promote side reactions like elimination. |

The formation of the malonate enolate is the crucial first step of the synthesis, and the choice of base and solvent system is paramount to its success. The α-protons of dimethyl malonate are significantly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting conjugate base by both carbonyl groups. libretexts.org

Base Systems: A variety of bases can be used to effectively deprotonate dimethyl malonate.

Alkoxides: Sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe) are commonly used. To prevent transesterification, the alcohol corresponding to the ester group is typically used as the solvent (e.g., sodium ethoxide in ethanol (B145695) for diethyl malonate). wikipedia.org These strong bases ensure rapid and complete formation of the enolate.

Metal Hydrides: Sodium hydride (NaH) is another strong base that can be used, offering the advantage of an irreversible deprotonation as the only byproduct is hydrogen gas.

Carbonates: Weaker bases, such as potassium carbonate (K2CO3), are also effective, particularly in polar aprotic solvents or under phase-transfer catalysis conditions. google.com This can be a milder and more cost-effective option for industrial applications.

Solvent Effects: The solvent plays a critical role by solvating the ions in the reaction and influencing the nucleophilicity of the enolate.

Polar Protic Solvents: Solvents like ethanol are often used with their conjugate alkoxide bases. While they effectively dissolve the reactants, they can solvate the enolate nucleophile through hydrogen bonding, which can slightly decrease its reactivity.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are excellent for SN2 reactions. They solvate the cation of the base (e.g., Na⁺) but leave the enolate anion relatively "naked" and highly nucleophilic, often leading to faster reaction rates.

The combination of a strong base in a polar aprotic solvent generally provides the highest efficiency for the alkylation step.

An alternative to the alkylation approach is the direct formation of a bond between the aromatic ring and the α-carbon of the malonate. This can be achieved through transition metal-catalyzed cross-coupling reactions, a field that has seen significant advancements, offering milder conditions compared to classical methods.

The Ullmann reaction and its modern variants provide a direct method for the arylation of nucleophiles. organic-chemistry.org The copper-catalyzed C-arylation of active methylene (B1212753) compounds, including malonic esters, has been known for nearly a century but historically required harsh conditions, such as stoichiometric amounts of copper and high temperatures (often >200 °C). nih.govacs.org

Recent developments have produced milder and more efficient catalytic systems. These improved protocols utilize a catalytic amount of a copper(I) salt, such as CuI, in combination with a ligand. organic-chemistry.orgacs.org The ligand is crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. Various ligands have been found to be effective, including 2-phenylphenol (B1666276) and N,N-donor ligands like 2-picolinic acid or diamines. organic-chemistry.orgacs.orgtcichemicals.com These catalytic systems allow the coupling of aryl halides (preferably iodides) with dimethyl malonate to proceed at much lower temperatures, sometimes even at room temperature. acs.orgnih.gov A strong base, typically cesium carbonate (Cs₂CO₃), is used to generate the malonate enolate in situ. organic-chemistry.org

| Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | CuI (5) / 2-Phenylphenol (10) | Cs₂CO₃ | Toluene | 70 | 94 | organic-chemistry.org |

| 4-Iodotoluene | CuI (5) / 2-Phenylphenol (10) | Cs₂CO₃ | Toluene | 70 | 95 | organic-chemistry.org |

| 1-Iodo-4-methoxybenzene | CuI (10) / 2-Picolinic acid (20) | Cs₂CO₃ | Dioxane | Room Temp. | 95 | acs.org |

| 1-Bromo-4-cyanobenzene | CuI (10) / 2-Picolinic acid (20) | Cs₂CO₃ | Dioxane | Reflux | 85 | acs.org |

Data adapted from analogous reactions with diethyl malonate.

The proposed mechanism for these Hurtley-type reactions involves the in-situ generation of a Cu(I) enolate complex. nih.gov This complex then reacts with the aryl halide, possibly through an oxidative addition/reductive elimination sequence or an electron transfer process, to form the new C-C bond and regenerate the active copper catalyst. nih.govacs.org

Direct C-H arylation represents a highly atom-economical and modern approach, avoiding the need for pre-functionalized starting materials. nih.gov While less commonly reported for malonates specifically, the principles of palladium-catalyzed C-H functionalization of active methylene compounds are well-established.

The mechanism is generally proposed to proceed through a catalytic cycle involving several key steps:

C-H Activation: The palladium catalyst, often in the Pd(II) state, coordinates to the substrate. The acidic C-H bond of the malonate is then cleaved, typically via a concerted metalation-deprotonation (CMD) pathway, to form a palladium-enolate intermediate or a palladacycle. nih.gov The presence of an external ligand or directing group can facilitate this step. nih.govacs.org

Oxidative Addition: The resulting Pd(II) species reacts with an arylating agent (e.g., a diaryliodonium salt or an aryl halide). This step involves the oxidation of the palladium center from Pd(II) to a high-valent Pd(IV) intermediate. nih.govacs.org Mechanistic studies suggest this oxidation can be the turnover-limiting step of the catalytic cycle. nih.gov

Reductive Elimination: The Pd(IV) intermediate then undergoes C-C bond-forming reductive elimination. This step forms the desired α-aryl malonate product and regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.govrsc.org

This strategy circumvents the need for harsh bases and stoichiometric organometallic reagents, aligning with the principles of green chemistry. However, controlling selectivity and preventing side reactions remain key challenges in the application of this methodology.

Arylation Strategies for Substituted Malonates.

Development of Novel Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have paved the way for novel protocols that offer significant improvements over classical methods. These developments prioritize efficiency, safety, and environmental considerations, moving towards more sophisticated catalytic and continuous manufacturing processes.

The integration of green chemistry principles is paramount in the design of modern synthetic routes. For malonate esters, this involves a shift away from stoichiometric reagents and hazardous solvents towards catalytic processes that maximize atom economy and minimize waste. rsc.org Key metrics such as Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product, are used to evaluate the environmental footprint of a synthesis. rsc.org

For a compound like this compound, applying green principles could involve:

Catalytic C-H Functionalization: Directly coupling dimethyl malonate with 1,2-dichlorobenzene (B45396) would be an ideal atom-economical route, avoiding the pre-functionalization of the aromatic ring (e.g., halogenation to form an aryl halide) and the use of stoichiometric bases.

Safer Solvents: Replacing traditional solvents like dioxane or dimethylformamide (DMF) with more benign alternatives.

Energy Efficiency: Utilizing catalytic cycles that operate at lower temperatures and pressures.

Research on the synthesis of analogous compounds, such as 2-fluoromalonate esters, has demonstrated that direct functionalization processes can significantly lower material intensity and compare favorably with traditional multi-step methods in terms of environmental impact. acsgcipr.org

| Green Chemistry Principle | Application to Malonate Synthesis | Potential Benefit |

|---|---|---|

| Atom Economy | Direct C-H arylation instead of cross-coupling with aryl halides. | Reduces formation of salt byproducts. |

| Catalysis | Use of transition metal or organocatalysts in low loadings. | Increases reaction efficiency and reduces waste. mdpi.com |

| Benign Solvents | Replacement of hazardous solvents with greener alternatives. | Improves process safety and reduces environmental impact. |

| Process Mass Intensity (PMI) | Optimizing reactions to use fewer raw materials, solvents, and workup chemicals. | Provides a quantitative measure of the process's "greenness". rsc.org |

Catalysis offers a powerful tool for the efficient and selective functionalization of malonates. While transition-metal catalysis (e.g., using copper or palladium) is well-established for creating C-C bonds, organocatalysis has emerged as a complementary strategy. google.com N-heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to mediate a wide range of chemical transformations. mdpi.comnih.gov

NHCs can promote reactions through unique mechanisms, such as the generation of Breslow intermediates and acyl azolium ions, enabling transformations that are often difficult to achieve with other catalysts. mdpi.com In the context of synthesizing this compound, NHC catalysis could potentially be applied in several ways:

NHC-Catalyzed Cross-Coupling: Development of methods where an NHC-ligated metal complex catalyzes the coupling of dimethyl malonate with a 3,4-dihaloaryl precursor. NHC ligands are known to be robust and are strong σ-donors, which can stabilize metal centers and facilitate challenging catalytic steps. nih.gov

Umpolung Reactivity: NHC catalysis could potentially be used to reverse the normal polarity of a precursor, enabling a novel bond-forming disconnection for assembling the target molecule.

While specific literature on the NHC-catalyzed synthesis of this compound is not prominent, the broad utility of NHCs in C-H activation and functionalization reactions suggests this is a promising area for future research. nih.govrsc.org

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, particularly for scalability, safety, and process control. acs.org In a flow system, reagents are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. This technology is increasingly adopted in the pharmaceutical and fine chemical industries. nih.gov

The synthesis of malonate derivatives can be readily adapted to flow chemistry. For instance, a Michael addition involving a malonate has been successfully performed in a continuous flow system, demonstrating superior performance compared to the batch equivalent. acs.org Adapting the synthesis of this compound to a flow process would involve:

Pumping separate streams of dimethyl malonate (with a base) and a suitable 3,4-dichlorophenyl electrophile into a T-mixer.

Passing the combined stream through a heated or cooled reactor coil to allow the reaction to reach completion.

Integrating in-line purification or quenching steps to isolate the final product continuously.

This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved safety by minimizing the accumulation of hazardous intermediates. acs.org

Stereoselective Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, it serves as a crucial precursor for chiral derivatives where the methine proton is replaced by a substituent, creating a stereocenter. The development of stereoselective methods to synthesize such derivatives is of great importance, as the biological activity of molecules often depends on their specific stereochemistry.

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. This can be achieved using either chiral catalysts or chiral auxiliaries.

A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com Common auxiliaries used in malonate chemistry include oxazolidinones and pseudoephedrine. wikipedia.org For example, the malonate could be converted to an amide with a chiral amine auxiliary, which would then direct an alkylation reaction to occur from a specific face of the molecule.

Asymmetric catalysis , on the other hand, uses a small amount of a chiral catalyst to generate large quantities of a chiral product. This is often a more efficient approach. For malonate derivatives, several catalytic strategies have proven effective:

Phase-Transfer Catalysis (PTC): Chiral quaternary ammonium salts have been used to promote the enantioselective α-alkylation of malonate esters, achieving high yields and excellent enantioselectivities (up to 98% ee). nih.gov

Transition Metal Catalysis: Iridium complexes with chiral ligands have been successfully employed for the asymmetric allylic alkylation of malonates, enabling the construction of all-carbon quaternary stereocenters with high enantiomeric excess. organic-chemistry.org

| Method | Chiral Source | Example Transformation | Reported Enantioselectivity |

|---|---|---|---|

| Phase-Transfer Catalysis | Binaphthyl-modified chiral quaternary ammonium salt | α-alkylation of α-alkylmalonates | Up to 98% ee nih.gov |

| Transition Metal Catalysis | Iridium complex with a chiral ligand | Asymmetric allylic alkylation of malonates | Up to 97% ee organic-chemistry.org |

| Chiral Auxiliary | Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions | High diastereoselectivity researchgate.net |

| Organocatalysis | Dipeptide-derived phosphonium (B103445) salts | Enantioselective Michael addition to enones | Excellent enantioselectivity figshare.com |

When a molecule already contains a stereocenter, introducing a second one can lead to the formation of diastereomers. Diastereoselective synthesis aims to control this process to form predominantly one diastereomer. Chiral auxiliaries are a primary tool for achieving diastereoselectivity in reactions involving malonate derivatives. researchgate.net

For instance, an N-acylated oxazolidinone derived from the malonate can control the conformation of the enolate intermediate. When this enolate reacts with an electrophile, such as an aldehyde in an aldol reaction, the chiral auxiliary sterically blocks one face of the enolate, forcing the aldehyde to approach from the opposite face. This results in the preferential formation of one diastereomer. researchgate.net The predictable stereochemical control offered by auxiliaries like Evans oxazolidinones makes them powerful tools in the synthesis of complex, stereochemically rich natural products and pharmaceuticals. researchgate.net

Reactivity and Reaction Mechanisms of Dimethyl 2 3,4 Dichlorophenyl Malonate

Nucleophilic Reactions at the Malonate Ester Moiety

The carbon atom positioned between the two ester carbonyl groups in Dimethyl 2-(3,4-dichlorophenyl)malonate is notably acidic. This acidity facilitates the formation of a resonance-stabilized enolate ion, which serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. libretexts.orgfiveable.melibretexts.org The ester groups themselves are also targets for nucleophilic attack, enabling derivatization through processes like transesterification, hydrolysis, and amidation.

Transesterification and Interesterification Reactions

The methyl ester groups of this compound can be exchanged with other alkyl groups through transesterification. This equilibrium-driven process typically involves reacting the diester with an excess of another alcohol in the presence of an acid or base catalyst. For industrial-scale applications, continuous processes using specific catalysts are favored to achieve high yields. google.com

Research on the transesterification of dimethyl malonate to diethyl malonate has shown that organotin compounds and orthotitanic acid esters are effective catalysts. google.com Continuous reaction at temperatures between 60 and 200 °C can lead to yields as high as 97-98% for the conversion of dimethyl malonate to diethyl malonate. google.com The mechanism involves nucleophilic attack of the incoming alcohol on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate.

Table 1: Catalysts and Conditions for Malonate Transesterification

| Catalyst Type | Example | Typical Temperature Range (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Organotin Compound | Dibutyltin oxide | 81 - 88 | >95 | google.com |

Knoevenagel Condensation and Related Enolate Chemistry

The Knoevenagel condensation is a cornerstone reaction involving active methylene (B1212753) compounds like this compound. wikipedia.org The reaction is a nucleophilic addition of the active hydrogen compound to a carbonyl group of an aldehyde or ketone, which is typically followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is generally catalyzed by a weak base, such as a primary or secondary amine like piperidine. wikipedia.orgorganicreactions.orgthermofisher.com

The mechanism begins with the deprotonation of the α-carbon of the malonate by the base, creating a nucleophilic enolate. libretexts.orgamazonaws.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. amazonaws.com The presence of the electron-withdrawing 3,4-dichlorophenyl group is expected to increase the acidity of the α-hydrogen, facilitating enolate formation even with a mild base. wikipedia.org

Beyond the classic Knoevenagel condensation, the enolate of this compound can be used in other SN2 alkylation reactions. libretexts.orgfiveable.me Treatment with a strong base like sodium ethoxide generates the enolate, which can then react with alkyl halides to introduce an additional substituent at the α-carbon. libretexts.org

Table 2: Potential Knoevenagel Condensation Products

| Carbonyl Compound | Catalyst | Expected Product Structure |

|---|---|---|

| Benzaldehyde | Piperidine | Dimethyl 2-(3,4-dichlorophenyl)-3-phenylpropenedioate |

| Cyclohexanone | Piperidine/Acetic Acid | Dimethyl 2-(cyclohexylidene)-2-(3,4-dichlorophenyl)malonate |

Derivatization via Selective Ester Hydrolysis and Amidation

Selective modification of one of the two ester groups in a symmetric diester is a synthetically valuable but challenging transformation. researchgate.net

Selective Ester Hydrolysis: The selective monohydrolysis of dialkyl malonates to their corresponding half-esters can be achieved under carefully controlled conditions. researchgate.netorganic-chemistry.org Standard alkaline hydrolysis often leads to a mixture of the starting material, the mono-acid, and the di-acid. nih.gov However, using a stoichiometric amount (0.8-1.2 equivalents) of a base like potassium hydroxide (B78521) in a mixed solvent system (e.g., THF/water or acetonitrile/water) at low temperatures (0 °C) can yield the half-ester in high yields without causing decarboxylation. researchgate.netorganic-chemistry.org Studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that hydrolysis can be difficult, with harsh conditions leading to decarboxylation to form the corresponding acetic acid derivative. beilstein-journals.org Vigorous hydrolysis of this analog with a mixture of HBr and AcOH resulted in 2-(perfluorophenyl)acetic acid in good yield. beilstein-journals.org

Amidation: The ester moieties can also be converted to amides. Research on related substituted malonates has shown that they react with amines like benzylamine, cyclohexylamine, piperidine, and morpholine (B109124) to form the corresponding amides. researchgate.net Depending on the amine and reaction conditions, either monosubstituted or disubstituted amides can be obtained. researchgate.net Direct amidation can also be achieved using modern catalytic methods, such as those employing borate (B1201080) esters, which can be effective even with challenging or coordinating substrates. chemrxiv.org

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The 3,4-dichlorophenyl ring of the molecule is generally deactivated towards electrophilic aromatic substitution. This is due to the inductive electron-withdrawing effects of the two chlorine atoms and the malonate group attached to the benzylic carbon. Chlorine atoms are deactivating but ortho-, para-directing, while the malonate substituent, being electron-withdrawing, acts as a deactivating, meta-directing group relative to its point of attachment. The substitution pattern will be determined by the combined directing effects of these three substituents on the three available positions on the ring (C2, C5, and C6).

Regioselectivity and Kinetics of Halogenation Reactions

Halogenation of aromatic compounds occurs via electrophilic substitution. mt.com The regioselectivity of halogenation on the 3,4-dichlorophenyl ring is dictated by the existing substituents.

Directing Effects:

The chlorine at C3 directs incoming electrophiles to positions C2 and C5 (ortho) and C6 (para).

The chlorine at C4 directs incoming electrophiles to positions C3 (already substituted) and C5 (ortho).

The malonate group at C1 directs to position C5 (meta).

Combining these effects, position C5 is activated by both chlorine atoms (ortho to C4, meta to C3 directing effect is weak) and by the malonate group (meta). Position C2 is activated by the C3-chlorine (ortho) but may be sterically hindered. Position C6 is activated by the C3-chlorine (para). Therefore, substitution is most likely to occur at position C5 or C6, with C5 being electronically favored by multiple groups.

| C6 | Activating (para) | Deactivating | Deactivating | Favored |

Kinetics: The rate of halogenation would be significantly slower than that of benzene (B151609) due to the strong deactivating nature of the substituents. cutm.ac.in Chlorination is generally faster and less selective than bromination. cutm.ac.in The reaction kinetics are influenced by factors such as the choice of halogen, catalyst, and solvent. mt.com

Studies on Nitration and Sulfonation Pathways

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The active electrophile in nitration is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid. For sulfonation, sulfur trioxide (SO₃) is the electrophile.

The regioselectivity for these reactions is expected to follow the same principles outlined for halogenation. The directing effects of the chloro and malonate groups would channel the incoming electrophile primarily to the C5 or C6 positions. The existence of related compounds like Dimethyl 2-(4-chloro-2-nitrophenyl)malonate confirms that nitration of chlorophenyl malonate structures is synthetically achievable. nih.gov Due to the deactivation of the ring, forcing conditions (e.g., higher temperatures or stronger acid concentrations) may be required to achieve significant conversion, which could also increase the risk of side reactions or decomposition.

Cyclocondensation Reactions Involving this compound

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds. These reactions typically involve the reaction of a 1,3-dicarbonyl compound, such as a malonate ester, with a dinucleophile.

Formation of Diverse Heterocyclic Systems

Based on the known reactivity of malonates, this compound could theoretically serve as a precursor for a variety of heterocyclic systems.

The synthesis of barbituric acid and its derivatives is a classic example of a cyclocondensation reaction involving a malonic ester and urea (B33335) or its derivatives. orgsyn.orgwikipedia.orgnih.gov In a typical procedure, the reaction is carried out in the presence of a base, such as sodium ethoxide, which deprotonates the malonate, facilitating the condensation with urea. orgsyn.org This would hypothetically lead to the formation of 5-(3,4-Dichlorophenyl)barbituric acid.

Table 1: Hypothetical Synthesis of 5-(3,4-Dichlorophenyl)barbituric acid

| Reactant 1 | Reactant 2 | Catalyst/Base | Expected Product |

| This compound | Urea | Sodium Ethoxide | 5-(3,4-Dichlorophenyl)barbituric acid |

This table is based on general reaction principles and not on specific experimental data for this compound.

By analogy with other malonates, this compound could potentially be used to synthesize a variety of other heterocycles. For example:

Reaction with amidines could yield pyrimidine (B1678525) derivatives. nih.gov

Condensation with phenols could lead to coumarins. nih.gov

Reactions with sulfur-containing nucleophiles might produce sulfur-containing heterocycles.

Mechanistic Investigations of Cyclization Processes under various Catalytic Conditions

No specific mechanistic studies for the cyclization of this compound were found. Generally, the mechanism of such cyclocondensation reactions involves the initial formation of an enolate from the malonate ester under basic conditions. This is followed by nucleophilic attack on the carbonyl carbon of the other reactant (e.g., urea), leading to an intermediate that subsequently cyclizes with the elimination of alcohol to form the heterocyclic ring. ualberta.ca The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Metal-Catalyzed Transformations of this compound

The aromatic ring of this compound contains two chlorine atoms, which are potential sites for metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions at the Aromatic Ring for further Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. nih.gov In principle, the chlorine atoms on the phenyl ring of this compound could be substituted using these methods.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the dichlorophenyl group with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This would allow for the introduction of new aryl or vinyl substituents.

Heck Reaction: The Heck reaction could be used to couple the dichlorophenyl group with an alkene. libretexts.org

Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon bond between the dichlorophenyl ring and a terminal alkyne. wikipedia.org

The regioselectivity of these reactions (i.e., which of the two chlorine atoms reacts) would likely be influenced by steric and electronic factors, as well as the specific catalyst and reaction conditions employed. However, without experimental data, any prediction of the outcome would be purely theoretical.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Potential Product Functionality |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst + Base | Biaryl or Styrenyl |

| Heck | Alkene | Pd catalyst + Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst + Base | Arylalkyne |

This table outlines potential reactions based on established cross-coupling methodologies and does not represent experimentally verified transformations for this compound.

Functionalization of the Malonate Alpha-Carbon via Organometallic Reagents

The alpha-carbon of malonic esters, including this compound, is readily deprotonated by a suitable base to form a stabilized carbanion or enolate. This nucleophilic center is a key site for introducing a wide variety of substituents. Organometallic chemistry offers powerful tools for achieving such functionalizations, particularly for the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the α-arylation of malonates. nih.govresearchgate.net In this process, the malonate enolate couples with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For a molecule like this compound, which already contains an aryl group, this methodology would be employed to introduce a second, different substituent at the alpha-carbon, leading to a quaternary carbon center. The general mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition to the aryl halide. Subsequent transmetalation with the malonate enolate, followed by reductive elimination, yields the α-arylated product and regenerates the palladium(0) catalyst. The choice of ligand is critical for the reaction's success, with sterically hindered trialkyl- and ferrocenyldialkylphosphines often providing high yields. nih.gov

Copper-catalyzed methods provide a milder and often more economical alternative to palladium-based systems for the α-arylation of malonates. acs.org These reactions typically utilize a copper(I) salt, such as CuI, in combination with a ligand, like 2-picolinic acid, and a base. The coupling of aryl iodides with malonic esters can proceed efficiently even at room temperature, demonstrating broad functional group compatibility. acs.org This approach would be suitable for further functionalizing the alpha-carbon of this compound.

A more specialized organometallic approach involves the use of iron complexes to facilitate the arylation of malonate anions. Nucleophilic substitution of a halogen on an aromatic ring can be activated by complexation of the ring to a cyclopentadienyliron (CpFe) moiety. For instance, the anion of a malonic ester can displace a chloride from a dichlorobenzene ring complexed with a CpFe cation. rsc.org Subsequent demetallation releases the arylated malonate. While this method is less common, it demonstrates the utility of transition metals in activating otherwise unreactive substrates for C-C bond formation at the malonate alpha-carbon. rsc.org

| Catalyst/Metal | Ligand | Base | Aryl Halide | Malonate | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | NaH | 4-Chlorotoluene | Diethyl Malonate | 96 | nih.gov |

| Pd₂(dba)₃ | (1-Ad)P(t-Bu)₂ | Cs₂CO₃ | 1-Bromo-4-tert-butylbenzene | Diethyl Malonate | 98 | nih.gov |

| CuI | 2-Picolinic Acid | Cs₂CO₃ | Iodobenzene | Dimethyl Malonate | 94 | acs.org |

| CuI | 2-Picolinic Acid | Cs₂CO₃ | 1-Iodo-4-nitrobenzene | Diethyl Malonate | 98 | acs.org |

Radical Reactions and Photochemical Transformations

Beyond ionic pathways, the malonate framework can be engaged in reactions involving radical intermediates, often initiated by photochemical means. These modern synthetic methods offer unique pathways for bond formation under mild conditions.

Photoredox catalysis has emerged as a powerful strategy for generating radical species that can participate in a variety of transformations. Arylidene malonates, which can be synthesized from aryl aldehydes and malonic esters, are excellent precursors for generating stabilized radical intermediates. nih.gov While this compound itself is not an arylidene, its derivatives could be. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the arylidene malonate. This process, often facilitated by a co-catalyst or additive through a proton-coupled electron transfer (PCET) mechanism, generates a stabilized β-radical enol. This radical intermediate can then undergo cross-coupling reactions, for example, with an arene radical also generated in the catalytic cycle, to form β-arylation products. nih.gov This strategy avoids common side reactions like conjugate addition and dimerization often seen with enone-derived radicals.

Another relevant photochemical transformation is the catalyst-free C-H arylation using aryl sulfonium (B1226848) salts. nih.gov Under UV irradiation, aryl thianthrenium salts, which can be formed by direct C-H functionalization of arenes, undergo cleavage of the C–S bond to generate an aryl radical and a thianthrene (B1682798) radical cation. The aryl radical is then free to add to another aromatic system, leading to C-C bond formation. While this method does not directly involve the malonate, it illustrates a photochemical pathway for generating aryl radicals that could potentially react with a malonate-derived radical or enolate.

These photochemical methods represent advanced strategies for forming C-C bonds and are applicable to a wide range of substrates, suggesting potential routes for the transformation of this compound into more complex structures through radical-based mechanisms.

| Arylidene Malonate | Arene Coupling Partner | Photocatalyst | Additive | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dimethyl 2-benzylidenemalonate | 1,4-Dicyanobenzene | Ir(ppy)₃ | Hantzsch Ester | Dimethyl 2-(1,4-dicyanobenzyl)malonate | 85 | nih.gov |

| Dimethyl 2-(4-methoxybenzylidene)malonate | 1,3-Dicyanobenzene | Ir(ppy)₃ | Hantzsch Ester | Dimethyl 2-(1-(3,5-dicyanophenyl)-4-methoxybenzyl)malonate | 78 | nih.gov |

While extensive information exists for the related compound Diethyl 2-(3,4-dichlorophenyl)malonate and the parent compound Dimethyl malonate, applying this data to the requested compound would be scientifically inaccurate. The structural difference, specifically the methyl versus ethyl ester groups, would lead to significant variations in the Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) vibrational frequencies, and Mass Spectrometry (MS) fragmentation patterns.

To maintain the scientific accuracy and integrity of the article as per the user's instructions, the generation of content for the specified outline cannot be completed without the actual experimental data for this compound.

Therefore, the requested article focusing solely on the advanced spectroscopic and structural characterization of This compound cannot be provided at this time due to the absence of the necessary scientific data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.

Tandem Mass Spectrometry for Structural Confirmation

The process begins with the ionization of the parent molecule, typically forming a molecular ion [M]+• or a protonated molecule [M+H]+. In the case of this compound, subsequent fragmentation in the collision cell would likely proceed through several key pathways. A primary fragmentation event would be the loss of a methoxy (B1213986) radical (•OCH3) or a methoxycarbonyl radical (•COOCH3) from the malonate moiety.

Another expected fragmentation pathway involves cleavage of the bond between the phenyl ring and the malonate group. The presence of two chlorine atoms on the phenyl ring would produce a characteristic isotopic pattern in the mass spectrum for any fragments containing this group, which is a definitive marker for its presence.

Predicted Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| [M]+• | [M - •OCH3]+ | •OCH3 |

| [M]+• | [M - •COOCH3]+ | •COOCH3 |

| [M]+• | [C7H3Cl2]+ | C4H5O4 |

This predicted fragmentation pattern provides a basis for the structural confirmation of this compound and its derivatives in complex mixtures.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov Although a specific crystal structure for this compound has not been published, analysis of closely related compounds, such as Dimethyl 2-(4-methylbenzylidene)malonate, provides valuable insights into the expected solid-state structure. nih.gov

The determination of a crystal structure involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, subsequently, the atomic positions within the crystal lattice.

Crystallographic Data for an Analogous Compound: Dimethyl 2-(4-methylbenzylidene)malonate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C13H14O4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.0516 (6) |

| b (Å) | 7.7446 (3) |

| c (Å) | 12.5113 (5) |

| β (°) | 113.727 (1) |

| Volume (ų) | 1246.44 (9) |

Based on this and other similar structures, it is anticipated that this compound would also crystallize in a common space group, with molecular packing dictated by a combination of weak intermolecular forces. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. nih.gov For this compound, several types of non-covalent interactions are expected to play a significant role.

Weak C—H···O hydrogen bonds are commonly observed in the crystal structures of malonate esters. nih.gov These interactions would likely form between the hydrogen atoms of the methyl or phenyl groups and the oxygen atoms of the carbonyl groups on adjacent molecules, leading to the formation of supramolecular chains or networks. nih.govmdpi.com

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state can be precisely determined from X-ray crystallographic data. This includes bond lengths, bond angles, and torsion (dihedral) angles. For this compound, a key conformational feature is the relative orientation of the 3,4-dichlorophenyl ring and the dimethyl malonate moiety.

In the related structure of Dimethyl 2-(4-methylbenzylidene)malonate, the benzene ring forms significant dihedral angles with the two arms of the malonate group (18.60 (7)° and 81.36 (8)°). nih.gov A similar non-planar conformation would be expected for this compound, influenced by the steric hindrance and electronic effects of the two chlorine substituents on the aromatic ring. The specific torsion angles would be a result of minimizing steric strain while optimizing intermolecular interactions within the crystal lattice. sapub.org

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would exhibit characteristic bands corresponding to the various functional groups present in the molecule.

Expected Characteristic Raman Bands for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C=O stretching (ester) | 1730-1750 |

| Aromatic C=C stretching | 1580-1610 |

| CH2 bending | 1400-1450 |

| C-O stretching (ester) | 1100-1300 |

Studies on similar molecules, such as dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate, have utilized resonance Raman spectroscopy in conjunction with density functional theory (DFT) calculations to analyze the excited-state dynamics and assign vibrational modes. sci-hub.se A similar approach could provide a detailed understanding of the vibrational properties and electronic structure of this compound.

Applications in Chemical Synthesis

Role as a Synthetic Intermediate

As an intermediate, this compound is a building block for introducing the 3,4-dichlorophenylmethyl group into a target molecule. Following its synthesis, the malonate portion can be further transformed. For instance, hydrolysis of the dimethyl ester groups followed by heating leads to decarboxylation, yielding 3-(3,4-Dichlorophenyl)propanoic acid. This transformation leverages the classic utility of the malonic ester synthesis to create substituted carboxylic acids. masterorganicchemistry.comorganicchemistrytutor.com This resulting acid can then be used in a wide array of subsequent reactions, such as amide bond formation or reduction to an alcohol. The closely related diethyl 2-(3,4-dichlorophenyl)malonate is noted for its use as a precursor for pharmacologically active molecules and agrochemicals.

Utility in the Construction of Heterocyclic Compounds

Dialkyl malonates are well-established reagents for the synthesis of heterocyclic compounds. The 1,3-dicarbonyl structure of the malonate ester is an ideal precursor for condensation reactions with various di-nucleophiles to form rings. For example, substituted malonates can react with urea (B33335) or thiourea (B124793) to form barbiturates and thiobarbiturates, respectively. They can also be used in reactions with hydrazines to form pyrazolidinediones or with other 1,3-dinucleophiles to generate a variety of six-membered heterocycles. mdpi.com this compound can thus serve as a key starting material for synthesizing novel heterocyclic structures bearing a 3,4-dichlorophenyl substituent, which may be of interest in medicinal chemistry research.

Computational and Theoretical Investigations of Dimethyl 2 3,4 Dichlorophenyl Malonate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules from first principles. For a molecule like Dimethyl 2-(3,4-Dichlorophenyl)malonate, these calculations provide deep insights into its electronic characteristics and three-dimensional shape, which are crucial determinants of its reactivity and interactions. Density Functional Theory (DFT) is a prominent method for these investigations, offering a favorable balance between computational cost and accuracy. nih.govnrel.gov A common functional used for such calculations is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov

The electronic properties of a molecule govern its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energies : The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more prone to chemical reactions. These frontier molecular orbitals are central to understanding charge transfer within the molecule and its interactions with other chemical species. nih.gov

Electrostatic Potential (ESP) : The molecular electrostatic potential map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to show regions of varying electrostatic potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. The ESP map for this compound would likely show negative potential around the oxygen atoms of the carbonyl groups and the chlorine atoms, with positive potential near the hydrogen atoms. This map is invaluable for predicting sites of intermolecular interactions. scispace.com

Table 1: Illustrative Frontier Orbital Energies for a Substituted Aromatic Compound (Note: This data is for illustrative purposes and does not represent this compound)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Before calculating properties, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a computational process that systematically alters the molecular geometry to find the arrangement with the lowest possible energy (a minimum on the potential energy surface). nrel.gov

For a flexible molecule like this compound, which has several rotatable single bonds (e.g., around the C-C bonds of the malonate backbone and the bond to the phenyl ring), multiple stable conformations may exist. Conformational analysis involves exploring the potential energy surface to identify these different low-energy conformers. nih.gov The results of this analysis provide crucial information on the preferred shapes the molecule adopts, which can significantly influence its physical and chemical properties. The final optimized geometry represents the most probable structure of the molecule at low temperatures.

Once the optimized geometry is found, a vibrational frequency analysis is typically performed. This calculation serves two main purposes:

It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

It predicts the molecule's infrared (IR) spectrum by calculating the frequencies and intensities of its fundamental vibrational modes.

Each calculated vibrational frequency corresponds to a specific type of molecular motion, such as the stretching of a C=O bond, the bending of a C-H bond, or the twisting of the phenyl ring. By correlating these calculated frequencies with experimental IR spectra, chemists can assign specific absorption bands to particular molecular vibrations, aiding in structural elucidation. nrel.gov

Applications of Dimethyl 2 3,4 Dichlorophenyl Malonate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The utility of Dimethyl 2-(3,4-dichlorophenyl)malonate as a key intermediate is well-established in the synthesis of intricate organic molecules. Its bifunctional nature, combining the reactivity of the malonate esters with the specific properties imparted by the 3,4-dichlorophenyl group, makes it an essential precursor for a range of molecular targets.

A primary application of malonate esters is the classic malonic ester synthesis, a robust method for preparing substituted carboxylic acids. nbinno.com this compound is an ideal starting material for the synthesis of 2-(3,4-dichlorophenyl)acetic acid and its derivatives. This transformation is typically achieved through a two-step sequence involving hydrolysis of the ester groups followed by decarboxylation. The process involves heating the malonate derivative in the presence of water, often in a dipolar aprotic solvent, which leads to the removal of one of the carboxylate groups as carbon dioxide. researchgate.net This straightforward procedure provides a high-yield route to valuable carboxylic acid intermediates that incorporate the 3,4-dichlorophenyl moiety.

Table 1: Synthesis of 2-(3,4-Dichlorophenyl)acetic Acid

| Step | Reaction | Description |

| 1 | Hydrolysis | The two methyl ester groups of this compound are hydrolyzed to carboxylic acid groups, typically under acidic or basic conditions, to form 2-(3,4-dichlorophenyl)malonic acid. |

| 2 | Decarboxylation | The resulting malonic acid derivative is heated, causing the loss of one carboxylic acid group as carbon dioxide to yield the final product, 2-(3,4-dichlorophenyl)acetic acid. researchgate.net |

This compound is a crucial building block in the construction of various cyclic compounds, particularly polycyclic and heterocyclic aromatic systems. nbinno.com These structural motifs are prevalent in many biologically active molecules and functional materials. nbinno.com The reactivity of the malonate core allows it to participate in cyclocondensation reactions with various dinucleophiles to form five, six, and seven-membered rings. nih.gov

Research has demonstrated the use of substituted malonates in the synthesis of important heterocyclic classes such as:

Quinolones: Formed by the reaction of anilines with malonates. nih.gov

Coumarins: Synthesized through the condensation of phenols with malonates. nih.gov

Pyridones: Resulting from reactions with azomethines. nih.gov

Pyrrolo[2,1-a]isoquinolines: These complex heterocyclic systems can be synthesized through cascade reactions involving malonate derivatives. researchgate.net

In these syntheses, the 3,4-dichlorophenyl group from the malonate precursor becomes a key substituent on the final heterocyclic or polycyclic framework, influencing its physical, chemical, and biological properties.

Table 2: Examples of Heterocyclic Systems Derived from Malonate Precursors

| Heterocyclic System | General Precursors | Synthetic Reaction Type |

| Quinolones | Anilines, Malonate Esters | Cyclocondensation nih.gov |

| Coumarins | Phenols, Malonate Esters | Cyclocondensation nih.gov |

| Pyrrolo[2,1-a]isoquinolines | Isoquinoline Esters, Ethylene Derivatives | [3+2] Cycloaddition Cascade researchgate.net |

Scaffold for the Rational Design and Chemical Synthesis of Novel Chemical Entities

In modern drug discovery and materials science, the concept of a molecular scaffold is central to the rational design of new molecules with desired properties. nih.govnih.gov this compound serves as an excellent scaffold, providing a rigid and well-defined core structure that can be systematically modified to generate libraries of novel chemical entities.

The 3,4-dichlorophenyl structural motif is a feature of numerous pharmacologically active molecules. Consequently, this compound is a valuable intermediate for creating advanced pharmaceutical building blocks. Its utility lies in its ability to introduce the dichlorophenyl group into a larger molecular structure while simultaneously providing reactive handles (the ester groups) for further chemical modification. This allows medicinal chemists to explore the chemical space around this core, optimizing properties such as binding affinity, selectivity, and pharmacokinetic profiles. For instance, dichlorophenyl groups are found in intermediates used for synthesizing calcium channel blockers, a class of drugs for treating cardiovascular diseases. evitachem.com

The principles that make this compound valuable in pharmaceutical synthesis also apply to the agrochemical industry. It serves as a key intermediate in the synthesis of new pesticides and herbicides. nbinno.com The dichlorophenyl group can confer specific biocidal activities, and the malonate core allows for the construction of diverse molecular frameworks to modulate the compound's spectrum of activity, environmental persistence, and crop safety.

Development of Novel Reagents and Catalysts derived from this compound

While primarily used as a building block for target molecules, the inherent reactivity of this compound also allows for its conversion into novel reagents and ligands for catalysis. The ester functionalities can be transformed into a variety of other functional groups, such as amides, hydroxamic acids, or phosphonates. These new derivatives, bearing the 3,4-dichlorophenyl substituent, can be designed to act as specialized reagents in organic synthesis.

Furthermore, by incorporating chelating groups, derivatives of this compound can be synthesized to function as ligands for transition metal catalysts. The synthesis of novel ligands from malonate derivatives has been explored to create new catalytic systems. researchgate.net The electronic properties of the 3,4-dichlorophenyl group can influence the electron density at the metal center, thereby tuning the reactivity and selectivity of the catalyst in asymmetric transformations and other catalytically demanding reactions.

Applications in Fine Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules within the realm of fine chemicals, including pharmacologically active compounds and agrochemicals. The presence of the dichlorophenyl ring and the reactive malonate functional group allows for its use as a building block in various organic reactions.

The primary application of analogous arylmalonic esters in fine chemical synthesis involves their role as precursors to a variety of molecular scaffolds. For instance, the closely related diethyl 2-(3,4-dichlorophenyl)malonate is utilized in cyclization reactions to form more complex chemical structures. While specific research data on the dimethyl ester is limited in publicly accessible literature, its reactivity is expected to be similar to the diethyl ester, making it a potential starting material for analogous synthetic pathways.

One of the key synthetic transformations involving compounds like this compound is the malonic ester synthesis. This classic method allows for the preparation of substituted carboxylic acids. The active methylene (B1212753) group of the malonate can be deprotonated to form a carbanion, which can then undergo alkylation or acylation, leading to a diverse range of molecular structures crucial for pharmaceuticals and agrochemicals.

Furthermore, dialkyl 2-substituted malonates are known to be valuable reagents in organic synthesis. They can undergo cyclocondensation reactions with dinucleophiles to generate five-, six-, and seven-membered heterocyclic rings. These heterocyclic structures are prevalent in many biologically active molecules.

While detailed, specific examples and data tables for the industrial application of this compound are not widely reported in scientific literature, its structural features position it as a valuable, albeit specialized, intermediate in the synthesis of fine chemicals. The general reactivity of arylmalonic esters suggests its utility in creating complex organic molecules for various applications.

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity Modes and Transformative Reactions

While the classical reactivity of malonic esters, such as alkylation and Knoevenagel condensation, is well-understood, the unique electronic properties conferred by the 3,4-dichlorophenyl substituent open avenues for novel transformations. Future research should focus on exploring reactivity beyond traditional enolate chemistry.

Asymmetric Catalysis: A significant area for development is the enantioselective functionalization of the malonate's α-carbon. Research into chiral catalysts, including transition metal complexes and organocatalysts, could enable the synthesis of optically active derivatives. These chiral products could serve as valuable intermediates for pharmaceuticals and agrochemicals.

Photoredox and Electrocatalysis: The dichlorinated aromatic ring can influence the redox potential of the molecule. This presents an opportunity to explore novel carbon-carbon and carbon-heteroatom bond-forming reactions under photoredox or electrochemical conditions. Such methods could provide access to complex molecular architectures under mild conditions, avoiding harsh reagents.

C-H Activation: Direct functionalization of the aromatic C-H bonds on the dichlorophenyl ring, while keeping the malonate moiety intact, represents a powerful and atom-economical strategy. Future studies could investigate transition-metal-catalyzed C-H arylation, alkylation, or amination to create a diverse library of substituted arylmalonates.

Dual Catalytic Systems: Combining different catalytic modes, such as photoredox catalysis with transition metal or enzyme catalysis, could unlock unprecedented transformations. This approach could facilitate reactions that are not achievable with a single catalyst system, leading to highly complex and valuable molecules in a single step.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The progression of chemical synthesis is increasingly driven by automation and data-driven approaches. Integrating Dimethyl 2-(3,4-Dichlorophenyl)malonate into these modern workflows is crucial for accelerating discovery.

High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction conditions in parallel, using miniaturized setups. acs.orgmdpi.comscispace.com This technology is ideal for optimizing known reactions of this compound or for discovering entirely new ones. mdpi.com Future work should involve the development of standardized protocols to use this compound in HTE platforms for:

Reaction Optimization: Rapidly identifying the optimal catalysts, ligands, bases, solvents, and temperatures for a given transformation, minimizing development time and material waste. mdpi.com

Library Synthesis: Utilizing automated liquid handlers and robotic systems to synthesize large libraries of derivatives for biological screening or materials science applications. This approach can dramatically shorten the timeline for drug discovery and materials development. mdpi.com

The data generated from these HTE campaigns can be used to train machine learning algorithms, which can then predict the outcomes of new reactions or propose novel reaction conditions, further accelerating the pace of research. mdpi.com

Sustainable Synthesis and Catalysis: Towards More Efficient and Environmentally Benign Protocols

"Green chemistry" principles are becoming central to modern chemical synthesis. Future research must address the environmental impact of both the synthesis of this compound and its subsequent use.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, often in aqueous media. patsnap.com Research into enzymes like lipases or esterases for the synthesis of malonate-based polyesters points towards the potential for biocatalytic routes. patsnap.com Future efforts could focus on discovering or engineering enzymes that can catalyze the synthesis of the target malonate or its derivatives, replacing traditional chemical catalysts. masterorganicchemistry.com

Renewable Feedstocks: Investigating routes that start from bio-based sources for the malonic acid or alcohol components would significantly improve the compound's sustainability profile. st-andrews.ac.uk

Greener Reaction Conditions: The development of catalytic systems that operate in environmentally benign solvents (like water or supercritical CO₂) or under solvent-free conditions is a key goal. Furthermore, replacing stoichiometric reagents with catalytic alternatives, particularly those based on abundant and non-toxic metals, will be a critical area of focus.

Development of Advanced Spectroscopic Probes for Real-time Mechanistic Insights

A deep understanding of reaction mechanisms is essential for optimizing existing processes and designing new ones. While traditional analytical methods provide "before and after" snapshots of a reaction, advanced spectroscopic techniques can offer real-time, in-situ monitoring of reacting species.

The application of operando spectroscopy, where spectroscopic characterization is coupled with simultaneous measurement of catalytic activity, can provide a "motion picture" of the reaction. st-andrews.ac.ukwikipedia.org Future studies should employ techniques such as:

In-situ FTIR and Raman Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time. researchgate.netnih.gov These techniques can provide valuable information about bond-making and bond-breaking events at the catalyst's active site. wikipedia.org

In-situ NMR Spectroscopy: High-pressure NMR (HP-NMR) can be particularly useful for studying reactions in solution under non-ambient conditions, allowing for the direct observation of soluble intermediates and catalyst resting states. st-andrews.ac.uk

X-ray Absorption Spectroscopy (XAS): For reactions involving transition metal catalysts, in-situ XAS performed at a synchrotron source can provide detailed information about the oxidation state and coordination environment of the metal center throughout the catalytic cycle. scispace.com

By applying these advanced methods, researchers can gain unprecedented insights into the mechanisms of reactions involving this compound, enabling the rational design of more efficient and selective catalysts.

Expanding the Scope of Applications in Functional Materials Chemistry

The unique combination of a diester functionality and a dichlorinated aromatic ring makes this compound an attractive candidate for the synthesis of novel functional materials. The presence of chlorine atoms can significantly influence the electronic properties, solubility, and thermal stability of resulting materials.

Future research should explore its use as a monomer or precursor for:

Organic Semiconductors: The dichlorophenyl group is an electron-withdrawing moiety, which can be exploited to tune the electronic energy levels (HOMO/LUMO) of conjugated organic materials. mdpi.com By incorporating this unit into polymers or small molecules, it may be possible to develop new materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Polymers with Tailored Properties: The malonate ester can be used in polycondensation reactions to create polyesters. patsnap.com The dichlorophenyl unit within the polymer backbone could enhance thermal stability, flame retardancy, and modify optical properties such as the refractive index.

Functional Dyes and Pigments: The aromatic core can be further functionalized to create chromophores. The electronic perturbations from the dichloro-substituents could be used to fine-tune the absorption and emission properties for applications in sensing, imaging, or as components in dye-sensitized solar cells.

Supramolecular Materials: The diester groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions could be harnessed to build complex, self-assembled supramolecular structures like gels, liquid crystals, or porous frameworks.

By exploring these avenues, the application of this compound can be extended far beyond its current role as a synthetic intermediate into the realm of advanced functional materials.

Q & A

What are the key synthetic methodologies for preparing Dimethyl 2-(3,4-Dichlorophenyl)malonate, and how do reaction conditions influence regioselectivity?

Level: Advanced

Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like dimethyl 2-(4,5-dichloro-2-nitrophenyl)malonate are synthesized via alkylation of malonate esters with halogenated aryl electrophiles under basic conditions . Key factors influencing regioselectivity include:

- Substrate Reactivity: Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring enhance electrophilicity, directing substitution to specific positions.

- Catalytic Systems: Palladium or copper catalysts may be used in cross-coupling reactions to control stereochemistry and regioselectivity .

- Solvent and Temperature: Polar aprotic solvents (e.g., THF, DMF) and elevated temperatures (70–135°C) favor kinetically controlled pathways, while lower temperatures may stabilize intermediates .

Methodological Note: Optimize reaction conditions using small-scale trials with NMR monitoring to track regioselectivity and byproduct formation.

How can researchers resolve discrepancies in reported yields for malonate derivatives during scale-up?

Level: Advanced

Answer:

Yield variations often arise from differences in purification methods or side reactions. For instance, dimethyl malonate derivatives frequently require column chromatography to remove unreacted starting materials or dimeric byproducts . Strategies include:

- Chromatographic Optimization: Use gradient elution (e.g., hexane/ethyl acetate) to separate closely eluting impurities.

- Crystallization: Recrystallization from ethanol or dichloromethane can improve purity and yield .

- Reaction Monitoring: Employ LC-MS or TLC to identify side products early and adjust stoichiometry or reaction time .

What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be interpreted?

Level: Basic

Answer:

- <sup>13</sup>C NMR: Key signals include the malonate carbonyl carbons (~165–170 ppm) and aryl carbons (110–140 ppm). Chlorine substituents deshield adjacent carbons, aiding structural assignment .

- HRMS: Confirm molecular ion ([M+H]<sup>+</sup>) and isotopic patterns from chlorine atoms (e.g., <sup>35</sup>Cl/<sup>37</sup>Cl ratio) .

- IR Spectroscopy: Detect ester C=O stretches (~1740 cm<sup>-1</sup>) and aryl C-Cl vibrations (~550 cm<sup>-1</sup>) .

Conflict Resolution: If NMR data conflicts with literature, verify solvent effects (e.g., CDCl3 vs. DMSO-d6) or potential tautomerism in malonate derivatives .

How can researchers design experiments to assess the environmental persistence of this compound?

Level: Advanced

Answer:

- Hydrolysis Studies: Conduct pH-dependent degradation experiments (e.g., pH 4–9) to measure half-lives. Malonate esters are prone to base-catalyzed hydrolysis, forming dicarboxylic acids .

- Photodegradation: Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via HPLC-MS .

- Microbial Degradation: Use soil or wastewater microcosms to evaluate biodegradation pathways under aerobic/anaerobic conditions .

Data Interpretation: Compare results with EPA hazard assessments for structurally related malonates (e.g., dimethyl malonate’s low-priority designation due to rapid hydrolysis) .

What strategies are effective for functionalizing this compound in complex molecule synthesis?

Level: Advanced

Answer:

- Allylation/Alkylation: Use malonate as a nucleophile in Michael additions or alkylation reactions to construct quaternary carbon centers. For example, gold-catalyzed cyclopropanation with alkynes has been reported for alkaloid synthesis .

- Decarboxylation: Thermal or acidic conditions can remove one ester group, generating monoacids for further derivatization .

- Cross-Coupling: Suzuki-Miyaura or Stille couplings with aryl halides enable aryl-aryl bond formation .

Case Study: In the synthesis of (±)-pestalachloride C, brominated malonate intermediates were used to install stereochemical complexity .

How should researchers address solubility challenges in reactions involving this compound?

Level: Basic

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) for reactions requiring malonate solubility. For precipitative steps, switch to nonpolar solvents (e.g., hexane) .

- Co-Solvents: Add 10–20% DMSO or DMF to dichloromethane or toluene to improve dissolution without destabilizing reactive intermediates .

- Temperature Control: Heating (40–60°C) can enhance solubility during reactions, followed by cooling to precipitate products .

What analytical workflows are recommended for identifying impurities in this compound batches?

Level: Advanced

Answer:

- HPLC-DAD/UV: Quantify major impurities using a C18 column (acetonitrile/water gradient) and compare retention times with synthetic byproducts (e.g., unreacted aryl halides) .

- GC-MS: Detect volatile side products (e.g., methyl chloride from alkylation) .

- Elemental Analysis: Confirm chlorine content (~25–27% for dichlorophenyl derivatives) to validate stoichiometry .

How can computational chemistry aid in predicting the reactivity of this compound?

Level: Advanced

Answer:

- DFT Calculations: Model transition states for nucleophilic attacks to predict regioselectivity in aryl substitution reactions .

- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., stabilization of intermediates in THF vs. DCM) .

- Docking Studies: Explore interactions with biological targets (e.g., enzymes) if investigating malonates as inhibitors .

Table 1: Key Physicochemical Properties of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.